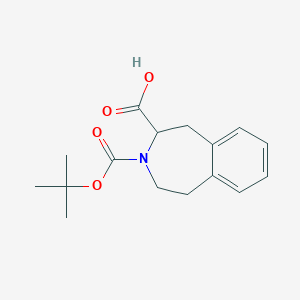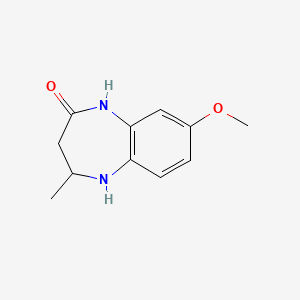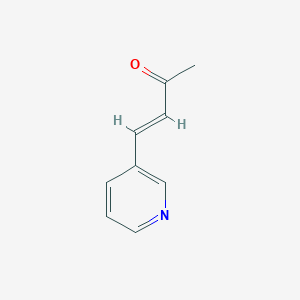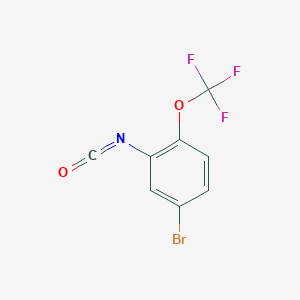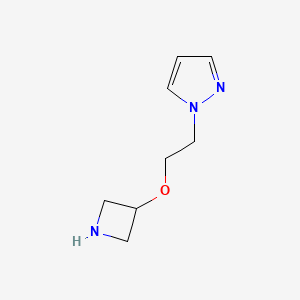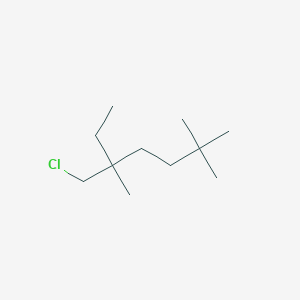
5-(Chloromethyl)-2,2,5-trimethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2,2,5-trimethylheptane is an organic compound with the molecular formula C10H21Cl. It is a derivative of heptane, characterized by the presence of a chloromethyl group and three methyl groups attached to the heptane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,2,5-trimethylheptane typically involves the chlorination of 2,2,5-trimethylheptane. This can be achieved through a free radical chlorination process using chlorine gas under ultraviolet light or heat. The reaction conditions need to be carefully controlled to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-2,2,5-trimethylheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
5-(Chloromethyl)-2,2,5-trimethylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-2,2,5-trimethylheptane involves its reactivity with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity can lead to modifications in the structure and function of these molecules, potentially affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloromethyl-2-methoxy-benzaldehyde
- 5-Chloromethyl-2-hydroxyl-benzaldehyde
- 5-Chloromethyl-2,2-dimethylheptane
Uniqueness
5-(Chloromethyl)-2,2,5-trimethylheptane is unique due to its specific substitution pattern and the presence of three methyl groups, which influence its reactivity and physical properties. Compared to similar compounds, it offers distinct advantages in terms of selectivity and stability in various chemical reactions.
Propriétés
Formule moléculaire |
C11H23Cl |
|---|---|
Poids moléculaire |
190.75 g/mol |
Nom IUPAC |
5-(chloromethyl)-2,2,5-trimethylheptane |
InChI |
InChI=1S/C11H23Cl/c1-6-11(5,9-12)8-7-10(2,3)4/h6-9H2,1-5H3 |
Clé InChI |
RCSCTSRMNYWODR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCC(C)(C)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride](/img/structure/B13521713.png)

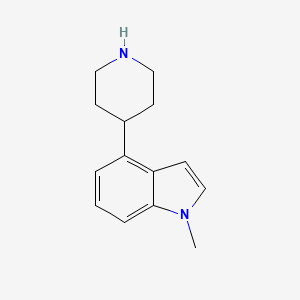
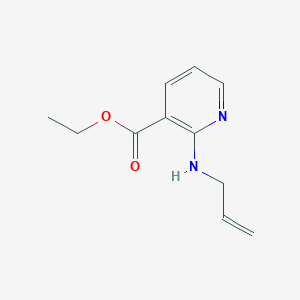
![4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol](/img/structure/B13521728.png)
